2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-3-27-18-10-8-16(9-11-18)20-13-25-17(14-28-22(25)24-20)12-21(26)23-19-7-5-4-6-15(19)2/h4-11,13-14H,3,12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVNSDBZZZEMQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide typically involves the reaction of 2-aminothiazole with an appropriate bromo ketone under specific conditions. Microwave-assisted synthesis has been shown to be an efficient method for producing imidazo[2,1-b][1,3]thiazole derivatives, offering benefits such as shorter reaction times and higher yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The imidazole ring can be reduced using common reducing agents.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the rings
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[2,1-b]thiazole derivatives, including the compound , exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various human cancer cell lines. For instance, derivatives have been tested against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, demonstrating promising cytotoxic effects with IC50 values indicating effective inhibition at low concentrations .
Anti-inflammatory Effects
The compound may also serve as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory processes. Selective COX-2 inhibitors are valuable in managing pain and inflammation without the gastrointestinal side effects often seen with non-selective NSAIDs. In vitro studies have reported IC50 values for COX-2 inhibition in the range of 0.08 to 0.16 µM, indicating a high potency for this class of compounds .
Antimicrobial Properties
Imidazo[2,1-b]thiazole derivatives have shown potential as antimicrobial agents. They have been evaluated for their antibacterial and antifungal activities against various pathogens. The structural characteristics of these compounds contribute to their efficacy in disrupting microbial cell functions .
Targeting Cancer Cell Pathways
The anticancer activity of imidazo[2,1-b]thiazole derivatives is attributed to their ability to interfere with critical signaling pathways involved in cell proliferation and survival. For example, some studies suggest that these compounds can inhibit VEGFR2 (vascular endothelial growth factor receptor 2), which plays a crucial role in tumor angiogenesis .
COX-2 Inhibition
The selective inhibition of COX-2 by this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation associated with various conditions, including arthritis and cancer-related pain .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their modifications, and biological activities:
Key Structural and Functional Insights:
Substituent Effects on Activity :
- Electron-Withdrawing Groups (Cl, Br) : Compounds with 4-chlorophenyl (5l) or 4-bromophenyl (3d) substituents exhibit potent cytotoxic or AR-inhibitory activities, likely due to enhanced electrophilicity and target binding .
- Electron-Donating Groups (OCH₃, OCH₂CH₃) : Ethoxy or methoxy groups (e.g., in the target compound) improve solubility but may reduce affinity compared to halogens. For example, 5l’s methoxybenzyl-piperazine side chain enhances selectivity but requires higher concentrations for VEGFR2 inhibition .
Side Chain Modulations: Acetamide vs. Hydrazinecarbothioamide: The hydrazinecarbothioamide moiety in 3d significantly boosts AR inhibition (IC₅₀ = 0.98 µM) compared to simple acetamide derivatives, suggesting critical hydrogen-bonding interactions . Aromatic vs.
Crystallographic and Conformational Data :
- Derivatives with bromophenyl groups (e.g., ) exhibit stable crystal structures via hydrogen bonds (N–H···O) and π-π stacking, which correlate with enhanced stability and activity .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , starting from 4-ethoxyphenacyl bromide and ethyl 2-aminothiazole-4-acetate. Yields for analogs range from 59.5% to 86%, depending on substituents .
Biological Activity
Overview
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide is a compound belonging to the imidazo[2,1-b][1,3]thiazole class. This class is recognized for its diverse biological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. The unique structural features of this compound contribute to its potential therapeutic applications.
Structural Characteristics
The compound's structure includes:
- Imidazo[2,1-b][1,3]thiazole core : This heterocyclic structure is crucial for its biological activity.
- Ethoxyphenyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- N-(2-methylphenyl)acetamide moiety : This substitution can affect the compound's pharmacokinetic properties.
Anticancer Properties
Research indicates that compounds in the imidazo[2,1-b][1,3]thiazole class exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies have shown that derivatives of imidazo[2,1-b][1,3]thiazole exhibit IC50 values indicating effective inhibition of cell proliferation in cancer cell lines such as HT-29 (colon cancer) and A-431 (skin cancer) .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HT-29 | < 10 |
| Other Thiazole Derivatives | A-431 | < 5 |
The mechanism by which this compound exerts its anticancer effects may involve:
- Enzyme Inhibition : Compounds have been shown to inhibit specific kinases involved in cell proliferation and survival pathways .
- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at the G0/G1 phase, leading to reduced tumor growth .
Antimicrobial Activity
In addition to anticancer properties, imidazo[2,1-b][1,3]thiazole derivatives have demonstrated:
- Antifungal Activity : Effective against various fungal strains.
- Antibacterial Properties : Shown effectiveness against Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have been conducted to evaluate the biological activities of related compounds:
- Src Kinase Inhibition Study : A study evaluated several thiazole derivatives for Src kinase inhibition. One derivative demonstrated significant growth inhibition in Src-driven cell lines .
- Thiazole Derivative Analysis : A comparative analysis of different thiazole derivatives revealed that modifications in the phenyl ring significantly affect their anticancer activity. The presence of electron-donating groups enhanced cytotoxicity .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide, and how is purity validated?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with imidazo[2,1-b][1,3]thiazole precursors. Key intermediates are functionalized via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups). For example, describes similar imidazo-thiazole-triazole acetamides synthesized using catalysts like Cu(I) in THF at reflux. Purity is validated via HPLC (≥95%), while structural confirmation employs -/-NMR, IR, and high-resolution mass spectrometry (HRMS). Melting points are cross-checked with literature values .
Q. How is the compound’s crystal structure resolved, and what intermolecular interactions stabilize its solid-state conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. highlights analogous imidazo-thiazole derivatives analyzed via SCXRD, revealing hydrogen bonds (N–H⋯O, C–H⋯π) and π-π stacking between aromatic rings. Software like SHELX or Olex2 refines data, with CCDC deposition ensuring reproducibility. For amorphous samples, powder XRD paired with DFT calculations predicts packing motifs .
Advanced Research Questions
Q. What computational strategies are employed to predict the compound’s biological targets and binding affinities?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) screens against protein databases (e.g., PDB). emphasizes integrating quantum mechanical calculations (e.g., DFT for charge distribution) with molecular dynamics (MD) simulations to assess binding stability. For example, thiazole-acetamide analogs in show affinity for kinase domains via hydrophobic and hydrogen-bonding interactions. Free energy perturbation (FEP) quantifies ΔG binding, validated by in vitro assays .
Q. How do structural modifications (e.g., substituents on the aryl rings) alter the compound’s pharmacological profile?
- Methodological Answer : SAR studies systematically vary substituents (e.g., 4-ethoxy → 4-methoxy, 2-methylphenyl → 4-fluorophenyl) and evaluate effects. compares halogenated analogs, noting enhanced anticancer activity with electron-withdrawing groups (e.g., -F, -Cl). Bioisosteric replacement (e.g., imidazo-thiazole → triazole) is guided by logP and polar surface area calculations. In vitro cytotoxicity assays (MTT, IC) and pharmacokinetic profiling (CYP450 inhibition, plasma stability) prioritize leads .
Q. How can researchers resolve discrepancies in reported biological activities across studies?
- Methodological Answer : Variability often arises from assay conditions (e.g., cell line heterogeneity, serum concentration). Meta-analyses normalize data using standardized protocols (e.g., NIH/NCATS guidelines). notes thiazole derivatives’ activity is pH-dependent; thus, buffer conditions must be replicated. Collaborative platforms like PubChem BioAssay aggregate data for cross-validation. Contradictions in IC values may require orthogonal assays (e.g., apoptosis vs. proliferation) to confirm mechanisms .
Q. What reaction engineering approaches optimize yield and scalability for industrial-grade synthesis?
- Methodological Answer : Continuous flow reactors (e.g., microfluidic systems) enhance mixing and heat transfer for exothermic steps. highlights CRDC subclass RDF2050112 (reactor design) for scaling imidazo-thiazole syntheses. DoE (Design of Experiments) identifies critical parameters (temperature, catalyst loading). For example, achieved 80% yield via Pd-catalyzed coupling under microwave irradiation. Downstream purification uses simulated moving bed (SMB) chromatography or antisolvent crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
